(+/-)-Apomorphine

Descripción general

Descripción

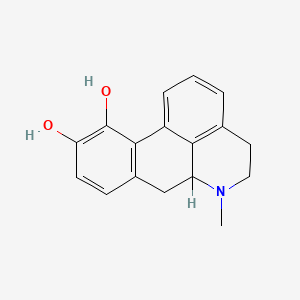

(+/-)-Apomorphine is a complex organic compound with the molecular formula C34H34N2O4 It is characterized by its unique structure, which includes a dibenzoquinoline core with hydroxyl groups at the 10 and 11 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Apomorphine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Apomorphine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated analogs of the original compound.

Aplicaciones Científicas De Investigación

(+/-)-Apomorphine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential in treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of (+/-)-Apomorphine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Apomorphine: Shares a similar dibenzoquinoline core but differs in functional groups.

Nuciferine: Another compound with a related structure, used in different applications.

Uniqueness

(+/-)-Apomorphine is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 10 and 11 positions

Actividad Biológica

(+/-)-Apomorphine is a potent dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and has garnered attention for its complex biological activities. This article explores the pharmacological effects, mechanisms of action, and clinical implications of apomorphine, supported by case studies and research findings.

Overview of Apomorphine

Apomorphine, a derivative of morphine, is classified as a non-selective dopamine receptor agonist, activating both D1-like and D2-like receptors. It exists in two enantiomeric forms: the R-form, which exhibits dopaminergic activity, and the S-form, which may have anti-dopaminergic effects . The compound is water-soluble and has intermediate lipophilicity, influencing its pharmacokinetic properties and therapeutic efficacy .

Apomorphine's primary mechanism involves stimulation of dopamine receptors in the central nervous system (CNS), particularly in the striatum. At lower doses, it inhibits motor activity through presynaptic D2-like autoreceptors, which reduces endogenous dopaminergic activity. Conversely, at higher doses, it induces motor stimulation and stereotyped behaviors due to its action on postsynaptic receptors .

Table 1: Dosing Effects of Apomorphine

| Dose (mg/kg) | Effect on Motor Activity |

|---|---|

| <0.5 | Inhibition of motor activity |

| 2.0 - 5.0 | Stimulation of motor activity |

| >5 | Induction of climbing and stereotyped behavior |

Neuroprotective and Neurotoxic Effects

Research indicates that apomorphine exhibits both neuroprotective and neurotoxic properties. It can act as an antioxidant, inhibiting lipid peroxidation in neuronal membranes; however, it also produces oxidative stress under certain conditions due to its autoxidation products . The balance between these opposing effects is critical for understanding its therapeutic potential.

Case Study 1: Neurotoxicity Assessment

In a study evaluating the neurotoxic effects of apomorphine and its oxidized derivative (8-oxo-apomorphine-semiquinone), it was found that apomorphine induced DNA damage in cultured neurons after prolonged exposure. The study highlighted that while acute exposure did not result in significant damage, longer durations led to increased oxidative stress markers .

Clinical Efficacy in Parkinson's Disease

Apomorphine is particularly effective in managing "off" periods in PD patients who experience motor fluctuations despite optimal oral therapy. A retrospective audit involving 107 patients demonstrated that apomorphine significantly reduced off-time and improved overall motor function .

Table 2: Patient Outcomes with Apomorphine Treatment

| Parameter | Mean Value |

|---|---|

| Age at onset (years) | 50.9 |

| Duration of disease (months) | 120 |

| Mean dose per injection (mg) | 3.7 |

| Mean infusion dose (mg) | 69.8 |

| Duration of therapy (months) | 48.2 |

Challenges in Apomorphine Therapy

Despite its efficacy, apomorphine therapy faces challenges such as rapid autoxidation leading to formulation instability and variable pharmacokinetics among patients . Additionally, the conversion from the active R-form to the inactive S-form complicates dose optimization .

Case Study 2: Long-term Apomorphine Use

A long-term study highlighted complications associated with apomorphine therapy, including skin issues and cognitive side effects like confusion. However, most patients reported overall satisfaction with treatment outcomes .

Propiedades

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859022 | |

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61503-74-0 | |

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 5,6-ADTN contribute to its dopaminergic activity?

A1: 5,6-ADTN shares structural similarities with other dopaminergic agonists like apomorphine []. Specifically, it has the same spatial arrangement as (6aR)-apomorphine [], which is crucial for interacting with dopamine receptors.

Q2: Are there any known modifications to the 5,6-ADTN structure that enhance or diminish its dopaminergic activity?

A2: While the provided research doesn't delve into specific modifications for 5,6-ADTN, it highlights the importance of the catechol moiety (two hydroxyl groups on the aromatic ring) for dopamine receptor binding, a feature shared by 5,6-ADTN and apomorphine [, ]. Modifying this moiety would likely impact its activity.

Q3: Does 5,6-ADTN act as a dopamine agonist at both pre- and postsynaptic receptors?

A3: Research suggests that 5,6-ADTN demonstrates a higher efficacy at presynaptic dopamine receptors compared to postsynaptic receptors []. This selectivity for presynaptic receptors differentiates it from apomorphine, which acts on both [].

Q4: What in vivo models have been used to study 5,6-ADTN's effects on dopaminergic activity?

A5: One model mentioned is the assessment of locomotor activity changes in rats []. This model helps researchers understand how the compound influences movement, a key aspect of dopamine function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.